molecular formula C6H11Cl2NO B1304931 Piperidine-4-carbonyl chloride hydrochloride CAS No. 42060-79-7

Piperidine-4-carbonyl chloride hydrochloride

Cat. No. B1304931
CAS RN: 42060-79-7
M. Wt: 184.06 g/mol
InChI Key: SYNYPRPWBDWELP-UHFFFAOYSA-N
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Description

Piperidine-4-carbonyl chloride hydrochloride, also known as 4-chloro-2-methylpiperidine-1-carbonyl chloride hydrochloride, is a synthetic organic compound used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. It is a white crystalline solid with a melting point of 134°C and a boiling point of 203°C. It is soluble in water and ethanol, and insoluble in benzene and ether.

Scientific Research Applications

Structural Analysis

Piperidine-4-carbonyl chloride hydrochloride has been characterized through various analytical techniques. In a study by Szafran, Komasa, and Bartoszak-Adamska (2007), the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound closely related to this compound, was elucidated using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. The study revealed the orthorhombic crystal structure, confirming the piperidine ring's chair conformation and the hydrogen bond interactions involving the Cl− anion (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Reactivity

Several studies have explored the synthesis and reactivity of this compound and its derivatives. For instance, Guan-you Zhang (2010) demonstrated the synthesis of 4-chloropiperidine hydrochloride, employing piperidin-4-one hydrochloride as a starting material, showcasing a method to synthesize chlorinated piperidine derivatives (Zhang, 2010). Furthermore, Zheng Rui (2010) conducted research on synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride from piperidine-4-carboxylic acid, indicating its utility in preparing complex molecules (Rui, 2010).

Advanced Materials Development

The compound has also found applications in the development of advanced materials. Yamaguchi et al. (2010) worked on ionic polymers and oligomers derived from reactions involving piperazine and piperidine rings, pointing to the role of piperidine derivatives in creating materials with expanded π-conjugation systems through-space interaction (Yamaguchi et al., 2010).

Drug Development and Medicinal Chemistry

In medicinal chemistry, this compound derivatives are valuable. For example, Dai Qiu-yun (2011) synthesized bicyclic piperidine-based compounds as potential HIV-1 inhibitors, highlighting the structural flexibility and importance of piperidine derivatives in developing new antiviral agents (Dai, 2011).

Safety and Hazards

Piperidine-4-carbonyl chloride hydrochloride should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation. It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including Piperidine-4-carbonyl chloride hydrochloride, is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNYPRPWBDWELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194903
Record name Piperidine-4-carbonyl chloride hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42060-79-7
Record name 4-Piperidinecarbonyl chloride, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42060-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-4-carbonyl chloride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042060797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperidine-4-carbonyl chloride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-carbonyl chloride hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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